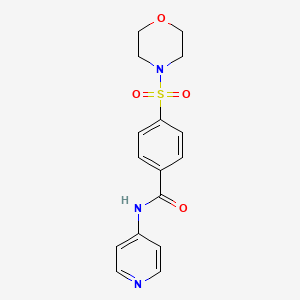

4-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide

Description

Properties

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c20-16(18-14-5-7-17-8-6-14)13-1-3-15(4-2-13)24(21,22)19-9-11-23-12-10-19/h1-8H,9-12H2,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKLVWJSELROMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of benzoic acid derivatives with amines under appropriate conditions.

Introduction of the Pyridin-4-yl Group: The pyridin-4-yl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

Attachment of the Morpholinosulfonyl Group: The final step involves the sulfonylation of the benzamide core with morpholine, typically using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides and thiols.

Substitution: Various substituted benzamides and pyridine derivatives.

Scientific Research Applications

4-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting the downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A compound with a similar pyridine-based structure but different functional groups.

3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Another pyridine-containing compound with distinct chemical properties.

Uniqueness

4-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide is unique due to its combination of a morpholinosulfonyl group and a pyridin-4-yl group, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound features a morpholinosulfonyl group attached to a pyridinylbenzamide structure. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Benzamide Core : Reaction of benzoic acid derivatives with amines.

- Introduction of the Pyridin-4-yl Group : Often through palladium-catalyzed cross-coupling reactions.

- Attachment of the Morpholinosulfonyl Group : Sulfonylation using sulfonyl chlorides in the presence of a base .

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate these targets by binding to their active sites or allosteric sites, influencing downstream signaling pathways .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance, it has been explored for its potential to inhibit various kinases involved in cancer progression. The binding affinity and inhibitory potency can vary significantly based on structural modifications .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has shown significant inhibition of cellular proliferation in pancreatic cancer cells with an IC50 value indicating effective potency .

Study 1: OXPHOS Inhibition

A study highlighted the role of similar compounds in inhibiting oxidative phosphorylation (OXPHOS), which is critical for energy production in cancer cells. The findings suggest that targeting OXPHOS could be a viable strategy for cancer therapy .

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on the SAR of benzene-sulfonamides, revealing that modifications to the sulfonamide moiety can significantly affect biological activity. The study emphasized the importance of specific functional groups in enhancing potency against cancer cell lines .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

| Compound Name | Target Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Cancer cell proliferation | 0.58 | Effective against UM16 pancreatic cancer cells |

| Compound A | OXPHOS inhibition | 0.31 | Higher potency than its S-enantiomer |

| Compound B | Kinase inhibition | 0.42 | Modifications improved binding affinity |

Q & A

Q. What are the optimal synthetic routes for 4-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process:

Sulfonylation: Introduce the morpholinosulfonyl group via sulfonylation using morpholine and sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

Amide Coupling: React the sulfonylated intermediate with 4-aminopyridine using coupling agents like HATU or EDC in dimethylformamide (DMF) at room temperature .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product.

Optimization Tips:

- Control temperature rigorously during sulfonylation to avoid side reactions.

- Monitor pH during amide coupling to prevent premature hydrolysis.

- Employ HPLC to assess purity (>95% by area normalization) .

Q. How can researchers confirm the structural integrity of this compound using analytical techniques?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to verify the presence of the morpholine ring (δ 3.6–3.8 ppm for N-CH- groups) and benzamide carbonyl (δ 167–170 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H] at m/z 388.12) .

- X-ray Crystallography: Resolve crystal structures to validate stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s enzyme inhibition potential, and what controls are critical?

Methodological Answer:

- Assay Design:

- Target Selection: Prioritize kinases or sulfotransferases due to the morpholinosulfonyl group’s affinity for ATP-binding pockets .

- Dose-Response Curves: Test concentrations from 1 nM to 100 µM in triplicate.

- Controls: Include a positive inhibitor (e.g., staurosporine for kinases) and vehicle control (DMSO <0.1%) .

- Data Interpretation: Calculate IC values using nonlinear regression (GraphPad Prism) and validate with kinetic assays (e.g., SPR for binding affinity) .

Q. How can contradictory results in biological activity (e.g., varying IC50_{50}50 values across studies) be systematically addressed?

Methodological Answer:

- Source Analysis: Compare assay conditions (e.g., pH, temperature, cell lines) across studies. For example, discrepancies in anticancer activity may arise from differences in cell membrane permeability .

- Structural Validation: Re-examine compound purity (HPLC) and stereochemistry (circular dichroism) to rule out batch variability .

- Meta-Analysis: Use tools like Forest plots to statistically aggregate data from independent studies and identify outliers .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and target interactions?

Methodological Answer:

- In Silico Modeling:

- Validation: Cross-reference predictions with in vitro Caco-2 permeability assays and microsomal stability tests .

Key Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.